N-tert-butylisobutyramide

Description

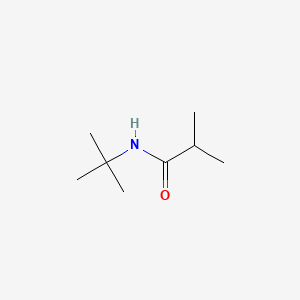

N-tert-Butylisobutyramide (H-(ITA)) is a tertiary amide proligand widely employed in coordination chemistry for synthesizing actinide complexes, particularly with uranium and thorium. Structurally, it features a tert-butyl group attached to the amide nitrogen and an isobutyryl (2-methylpropanoyl) acyl group (Fig. 1). Its synthesis involves deprotonation of the parent amide with KN(SiMe₃)₂ in tetrahydrofuran (THF), yielding the potassium amidate salt K-(ITA) . The ligand’s steric bulk and electron-donating properties make it suitable for stabilizing high-coordination-number metal centers, such as 8-coordinate Th(ITA)₄ and U(ITA)₄ complexes, which adopt κ²-O,N binding modes .

Properties

CAS No. |

7472-49-3 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-tert-butyl-2-methylpropanamide |

InChI |

InChI=1S/C8H17NO/c1-6(2)7(10)9-8(3,4)5/h6H,1-5H3,(H,9,10) |

InChI Key |

OEIZGTXQZLSLFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

N-tert-Butylisobutyramide belongs to a family of N-tert-butyl-substituted amides, which vary in acyl or aryl substituents. These structural differences influence their coordination chemistry, thermal stability, and reactivity. Below is a detailed comparison with key analogs:

N-tert-Butylpivalamide (H(TTA))

- Structure: Features a pivaloyl (2,2-dimethylpropanoyl) group instead of isobutyryl.

- Synthesis : Similar deprotonation with KN(SiMe₃)₂ in THF, but requires 18-crown-6 to prevent ate-complex formation during uranium metalation .

- Coordination Chemistry : Forms Th(TTA)₄ complexes with comparable κ²-O,N geometry but slightly higher steric bulk due to the bulkier pivaloyl group. This reduces ligand lability in solution compared to H-(ITA) .

N-tert-Butyl-(3,5-bis(trifluoromethyl))benzamide (H(ArFTA))

- Structure : Aromatic benzamide backbone with electron-withdrawing CF₃ groups.

- Thermal Stability : Th(ArFTA)₄ exhibits superior thermal stability (decomposition >250°C) compared to Th(ITA)₄ (<200°C), attributed to the strong electron-withdrawing effects of CF₃ groups enhancing metal-ligand bond strength .

- Applications : Preferred in high-temperature applications, such as chemical vapor deposition (CVD) of uranium thin films .

N-(3-Pentyl)pivalamide (H(TEPA))

- Structure : Linear 3-pentyl alkyl chain instead of tert-butyl.

- Steric Effects : Reduced steric hindrance around the nitrogen enables faster ligand substitution kinetics in Th(TEPA)₄ compared to Th(ITA)₄ .

N-tert-Butylacetamide

- Structure : Smaller acetyl group (C₂H₃O) instead of isobutyryl.

- Electronic Effects : The less electron-donating acetyl group results in weaker metal-ligand bonding, reducing the stability of derived complexes compared to H-(ITA) .

Comparative Data Tables

Table 1: Structural and Electronic Properties of Selected Amides

| Compound | Acyl/Aryl Group | Steric Bulk | Electron Effects |

|---|---|---|---|

| This compound | Isobutyryl (C₃H₆O) | Moderate | Moderate electron-donor |

| N-tert-Butylpivalamide | Pivaloyl (C₄H₈O) | High | Strong electron-donor |

| H(ArFTA) | 3,5-(CF₃)₂C₆H₃ | Low | Strong electron-withdrawing |

| N-tert-Butylacetamide | Acetyl (C₂H₃O) | Low | Weak electron-donor |

Table 2: Thermal Stability of Thorium Complexes

| Complex | Decomposition Temperature (°C) | Key Stability Factor |

|---|---|---|

| Th(ITA)₄ | <200 | Moderate steric protection |

| Th(ArFTA)₄ | >250 | Electron-withdrawing CF₃ groups |

| Th(TEPA)₄ | ~180 | Flexible alkyl substituents |

Key Research Findings

- Synthetic Efficiency : Crown ether additives (e.g., 18-crown-6) significantly improve yields of uranium complexes with H-(ITA) and H(TTA) by mitigating ate-complex formation .

- Ligand Design : Electron-withdrawing substituents (e.g., CF₃ in H(ArFTA)) enhance thermal stability, while bulky acyl groups (e.g., pivaloyl in H(TTA)) increase steric protection .

- Application Scope : H-(ITA) is optimal for moderate-temperature CVD processes, whereas H(ArFTA) is suited for high-temperature applications due to its robust stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.